methyl N-(4-phenoxyphenyl)glycinate
Description
Methyl N-(4-phenoxyphenyl)glycinate is a glycine derivative featuring a phenoxy-substituted phenyl group attached to the nitrogen atom, with a methyl ester at the carboxylate position.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
methyl 2-(4-phenoxyanilino)acetate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)11-16-12-7-9-14(10-8-12)19-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
InChI Key |
LBJJUAQIFKIEFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-phenoxyphenyl)glycinate typically involves the reaction of 4-phenoxyaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Phenoxyaniline+Methyl bromoacetateK2CO3,DMF,heatMethyl 2-[(4-phenoxyphenyl)amino]acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
methyl N-(4-phenoxyphenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
methyl N-(4-phenoxyphenyl)glycinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-(4-phenoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Glycinate Derivatives
Key Observations :
- Electronic Effects: The phenoxy group in the target compound is electron-donating, whereas sulfonyl () and phosphoryl () groups are electron-withdrawing, altering reactivity in nucleophilic substitutions.
- Steric Considerations: Bulky substituents like benzylamino () or allyl groups () may hinder intermolecular interactions compared to smaller groups like methyl esters.
Key Observations :
- High enantiomeric purity (>90% ee) is achievable with chiral reactants ().
- Yields for sulfonamide derivatives (e.g., 72% in ) are comparable to those for phosphorylated analogs (45–57% in ).
Physicochemical Properties
Physical states and stability vary significantly with substituents:
Table 3: Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
